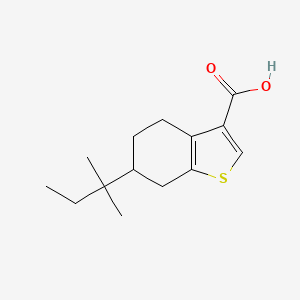

6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various carboxylic acids and their derivatives, which can provide insight into the general behavior and characteristics of similar compounds. For instance, carboxylic acids are known to participate in a variety of chemical reactions, often facilitated by their acidic -COOH group, and can form stable structures through hydrogen bonding .

Synthesis Analysis

The synthesis of carboxylic acid derivatives is a common theme in the provided papers. For example, paper describes the synthesis of a series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids, which involves the reaction of sodium enolates with cyanoacetamide. This method could potentially be adapted for the synthesis of the compound , by choosing the appropriate starting ketone and modifying the reaction conditions to suit the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of carboxylic acids and their derivatives is crucial in determining their reactivity and physical properties. Paper discusses the crystal structure of carboxylic acid derivatives, highlighting the importance of hydrogen bonding in the formation of stable dimers. This information suggests that "this compound" could also exhibit similar dimerization behavior through its carboxylic acid group.

Chemical Reactions Analysis

Carboxylic acids are versatile in chemical reactions. For instance, paper explores the use of a carboxylic acid derivative as a fluorescence derivatization reagent for high-performance liquid chromatography. This indicates that the compound may also be amenable to derivatization, which could be useful in analytical or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acids are influenced by their molecular structure. Paper describes the formation of inclusion compounds by a carboxylic acid, which suggests that "this compound" might also form inclusion compounds with suitable guest molecules. Additionally, the stability of these compounds in various conditions, as mentioned in paper , provides insight into the potential stability of the compound .

Applications De Recherche Scientifique

Synthesis and Characterization

- 6-(1,1-Dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and related compounds are often synthesized and characterized for various scientific applications. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent and characterized by IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).

Pharmacological Activities

- Benzothiophene-based compounds, including variants of the this compound, exhibit a range of pharmacological activities. These activities are highly therapeutic in treating various diseases (Dugarte-Dugarte et al., 2021).

Chemical Properties and Crystal Structure Analysis

- The chemical properties and crystal structure of these compounds are a significant focus in research. For instance, the study of the crystal structure of 1-benzothiophene-2-carboxylic acid reveals complex 3D arrangements which are significant for understanding the pharmacological potential of such compounds (Dugarte-Dugarte et al., 2021).

Biological Activity Prediction and Synthesis Optimization

- Predicting biological activity and optimizing synthesis methods are critical in the development of new compounds. For example, the prediction and synthesis of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been conducted, indicating potential cytostatic, antitubercular, and anti-inflammatory activities (Chiriapkin, Kodonidi, & Larsky, 2021).

Catalysis and Functionalization

- Research in catalysis and functionalization of these compounds is also prevalent. For instance, studies on the Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 provide insights into the preparation of various functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).

Crystal Engineering and Supramolecular Assemblies

- The role of benzothiophene derivatives in crystal engineering and supramolecular assemblies is another area of research. Studies have shown that these compounds can form complex assemblies, which are significant in the development of new materials and drugs (Arora & Pedireddi, 2003).

Orientations Futures

Propriétés

IUPAC Name |

6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2S/c1-4-14(2,3)9-5-6-10-11(13(15)16)8-17-12(10)7-9/h8-9H,4-7H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUGTZPJDPJNHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)SC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)

![3-Methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1326529.png)

![1-Boc-3-methyl-6-fluoro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1326531.png)